molecular formula C15H19N3O2 B2941070 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 942842-56-0

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2941070
CAS No.: 942842-56-0
M. Wt: 273.336
InChI Key: BTZSLWBPGKOFNL-UHFFFAOYSA-N
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Description

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of a benzodiazole derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions on the piperidine ring can yield various substituted derivatives.

Scientific Research Applications

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of a benzodiazole ring and a piperidine ring. This combination enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-11-14-16-12-6-2-3-7-13(12)18(14)10-15(20)17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZSLWBPGKOFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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